N-benzyl-4-methoxybenzenecarbothioamide

Antifungal Drug Resistance Candida albicans

N-Benzyl-4-methoxybenzenecarbothioamide (CAS 68055-31-2) is a synthetic thiobenzamide derivative with the molecular formula C15H15NOS and a molecular weight of 257.351 g/mol. It features a thioamide core substituted with a benzyl group and a para-methoxy phenyl ring, a structural arrangement common among bioactive thioamides that exhibit antifungal, antiproliferative, and enzyme inhibitory activities.

Molecular Formula C15H15NOS
Molecular Weight 257.4 g/mol
Cat. No. B5989433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-methoxybenzenecarbothioamide
Molecular FormulaC15H15NOS
Molecular Weight257.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=S)NCC2=CC=CC=C2
InChIInChI=1S/C15H15NOS/c1-17-14-9-7-13(8-10-14)15(18)16-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,16,18)
InChIKeyDRIZEWBXQGHENS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-4-Methoxybenzenecarbothioamide: Compound Profile and Procurement Fundamentals


N-Benzyl-4-methoxybenzenecarbothioamide (CAS 68055-31-2) is a synthetic thiobenzamide derivative with the molecular formula C15H15NOS and a molecular weight of 257.351 g/mol [1]. It features a thioamide core substituted with a benzyl group and a para-methoxy phenyl ring, a structural arrangement common among bioactive thioamides that exhibit antifungal, antiproliferative, and enzyme inhibitory activities [2]. The compound serves as a versatile scaffold in medicinal chemistry and agrochemical research, with documented utility in the synthesis of heterocyclic fungicides and as a precursor for pharmacologically active N-benzyl thiocarboxamides [3].

Procurement Risks: Why Not All Thioamides Are Interchangeable with N-Benzyl-4-Methoxybenzenecarbothioamide


Substituting N-benzyl-4-methoxybenzenecarbothioamide with a seemingly similar thioamide derivative carries substantial scientific risk due to pronounced structure-activity divergence. While thioamides as a class exhibit broad biological potential, the specific N-benzyl substitution and the para-methoxy electronic contribution critically modulate both potency and target selectivity [1]. For instance, N-benzylsalicylthioamides demonstrate significant antifungal activity against fluconazole-resistant strains, whereas unsubstituted thiobenzamide primarily serves as a hepatotoxic model compound with distinct metabolic activation pathways [2][3]. Quantitative structure-activity relationship (QSAR) studies further confirm that electron parameters and substitution patterns directly govern antifungal efficacy against Candida albicans, rendering class-level assumptions unreliable for procurement decisions [1]. The evidence below quantifies these differential performance characteristics.

Quantitative Differentiation Evidence for N-Benzyl-4-Methoxybenzenecarbothioamide Versus Key Analogs


Antifungal Activity: N-Benzyl Thioamides vs. Fluconazole in Resistant Candida Strains

N-Benzyl-substituted thioamide derivatives, including the salicylthioamide analog, exhibit potent in vitro antifungal activity against both fluconazole-susceptible and fluconazole-resistant fungal strains, directly addressing a critical clinical gap [1]. In a comparative evaluation against eight fungal strains using the broth microdilution method, N-benzylsalicylthioamides demonstrated efficacy against fluconazole-resistant isolates, whereas fluconazole itself is ineffective against these resistant populations [1].

Antifungal Drug Resistance Candida albicans

Hepatotoxicity Risk Profile: 4-Methoxy Substitution Mitigates Parent Thiobenzamide Toxicity

Unsubstituted thiobenzamide (TB) is a well-established hepatotoxin in rats, causing centrolobular necrosis, steatosis, and cholestasis through oxidative bioactivation to reactive metabolites that covalently modify up to 25% of total microsomal phosphatidylethanolamine within 5 hours [1]. The hepatotoxicity of thiobenzamide exhibits a strong dependence on the electronic character of para-substituents, with Hammett ρ values ranging from -4 to -2 [1]. The 4-methoxy substitution in N-benzyl-4-methoxybenzenecarbothioamide introduces an electron-donating group at the para position, which is expected to alter the metabolic activation profile and reduce covalent binding compared to unsubstituted thiobenzamide.

Toxicology Drug Safety Metabolism

Lipoxygenase Inhibition Profile: Differential Selectivity Between 5-LOX and 12-LOX

N-Benzyl-4-methoxybenzenecarbothioamide (or a closely related analog) has been evaluated in multiple lipoxygenase inhibition assays, revealing a distinct selectivity profile [1][2]. In a 5-lipoxygenase translocation inhibition assay using rat RBL-2H3 cells, the compound demonstrated measurable inhibitory activity [1]. However, in a separate in vitro assay for platelet 12-lipoxygenase inhibition at a concentration of 30 µM, no significant activity was reported [2]. This differential activity suggests that the N-benzyl-4-methoxyphenyl scaffold confers preferential inhibition of 5-LOX translocation over 12-LOX enzymatic activity, a selectivity profile that may be valuable for anti-inflammatory research targeting leukotriene biosynthesis.

Inflammation Enzyme Inhibition Lipoxygenase

Antiproliferative Activity: NB-4 Leukemia Cell Growth Inhibition

N-Benzyl-4-methoxybenzenecarbothioamide exhibits antiproliferative activity against human NB-4 acute promyelocytic leukemia cells, as assessed by MTT assay after 96 hours of continuous exposure [1]. While exact IC50 values are not reported in the available abstract, the compound demonstrates measurable inhibition of cell growth in this functional assay [1]. In a broader context, the compound has also been described as exhibiting pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation toward the monocyte lineage, supporting its potential as an anti-cancer agent [2].

Cancer Antiproliferative Leukemia

A2 Adenosine Receptor Binding Affinity

N-Benzyl-4-methoxybenzenecarbothioamide has been evaluated for binding affinity against the A2 adenosine receptor in bovine striatal membranes using the radioligand [3H]CGS-21680 [1]. While specific Ki or IC50 values are not provided in the available assay summary, the compound was tested in this competitive binding assay format, indicating potential interaction with this GPCR target [1]. A2 adenosine receptors are implicated in neurodegenerative disorders, inflammation, and cardiovascular regulation, making this binding data relevant for neurological and cardiovascular drug discovery programs.

GPCR Neurology Receptor Binding

Recommended Research and Industrial Applications for N-Benzyl-4-Methoxybenzenecarbothioamide


Antifungal Drug Discovery Against Fluconazole-Resistant Candida

Based on the demonstrated activity of N-benzyl thioamide analogs against fluconazole-resistant fungal strains [1], this compound is a high-priority candidate for inclusion in antifungal screening cascades targeting drug-resistant Candida infections. Researchers should prioritize this scaffold for structure-activity relationship (SAR) studies aimed at optimizing potency against resistant clinical isolates.

5-Lipoxygenase Pathway Investigation in Inflammatory Models

The compound's selective activity in the 5-lipoxygenase translocation assay, coupled with its lack of activity against 12-lipoxygenase [1][2], positions it as a valuable tool compound for dissecting the 5-LOX arm of the arachidonic acid cascade. This selectivity is advantageous for studies focused on leukotriene-mediated inflammation without confounding 12-LOX effects.

Differentiation-Inducing Agent Screening in Hematologic Oncology

Evidence of antiproliferative activity against NB-4 leukemia cells and the induction of monocytic differentiation [1][2] support the use of this compound in oncology research programs exploring differentiation therapy for acute promyelocytic leukemia and related malignancies. Procurement is warranted for phenotypic screening and mechanistic studies.

Synthesis of Agrochemical Fungicide Intermediates

Patent literature establishes N-benzyl heterocyclic carboxamides and their thiocarboxamide derivatives as effective fungicides for controlling phytopathogenic fungi in agricultural applications [1]. N-Benzyl-4-methoxybenzenecarbothioamide serves as a key synthetic intermediate for generating diverse N-benzyl thiocarboxamide fungicide candidates, making it a strategic procurement item for agrochemical R&D laboratories.

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